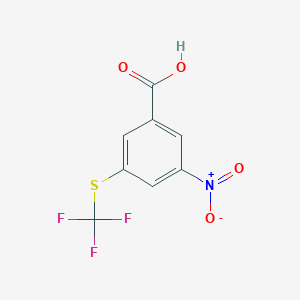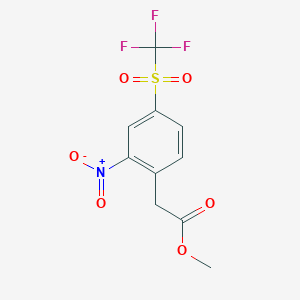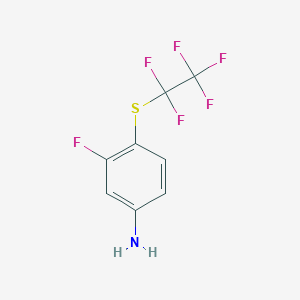
3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% (3,4-DFTMSB) is a highly fluorinated aromatic compound with a wide range of applications in organic chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is a crystalline solid at room temperature and has a melting point of 54°C. 3,4-DFTMSB is widely used as a reagent and catalyst in organic synthesis due to its highly fluorinated nature and its ability to form strong bonds with other molecules.
科学研究应用
3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% has a wide range of applications in scientific research. It is commonly used as a reagent or catalyst in organic synthesis due to its highly fluorinated nature and its ability to form strong bonds with other molecules. It is also used as a solvent in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% is used in the synthesis of fluorinated polymers, which have a wide range of applications in the biomedical, electronics, and materials science fields.
作用机制
The mechanism of action of 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% is not fully understood. However, it is believed that the highly fluorinated nature of the compound enables it to form strong bonds with other molecules. This allows it to act as a reagent or catalyst in organic synthesis reactions, enabling the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% are not well understood. It is not known to be toxic or to have any adverse effects on human health. However, as with any chemical, it is important to handle 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% with caution and to follow safety protocols when handling the compound.
实验室实验的优点和局限性
The advantages of using 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% in laboratory experiments include its highly fluorinated nature, which enables it to form strong bonds with other molecules, and its low toxicity. The main limitation of using 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% in laboratory experiments is its relatively high cost.
未来方向
The future of 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% is promising. As research into the compound continues, its potential applications in the fields of organic synthesis, pharmaceuticals, agrochemicals, and other specialty chemicals will become more apparent. Additionally, research into the biochemical and physiological effects of 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% will provide further insight into its potential uses. Finally, further research into the synthesis of fluorinated polymers using 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% will enable the development of new materials with a wide range of applications in the biomedical, electronics, and materials science fields.
合成方法
3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% can be synthesized through a number of different methods. The most common method involves the reaction of trifluoromethanesulfonyl chloride with 3,4-difluorobenzene in the presence of a base such as sodium hydroxide. This reaction produces 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% as the primary product and trifluoromethanesulfonic acid as a byproduct. Other methods of synthesis include the reaction of 3,4-difluorobenzene with trifluoromethanesulfonyl fluoride and the reaction of 3,4-difluorobenzene with trifluoromethanesulfonyl anhydride.
属性
IUPAC Name |
1,2-difluoro-4-(trifluoromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O2S/c8-5-2-1-4(3-6(5)9)15(13,14)7(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRBLOOTRNRCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-(trifluoromethylsulfonyl)benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


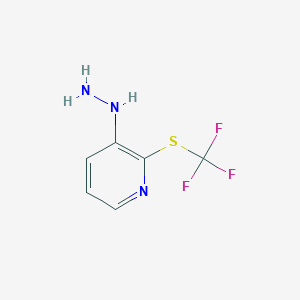
![Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate; 95%](/img/structure/B6351558.png)

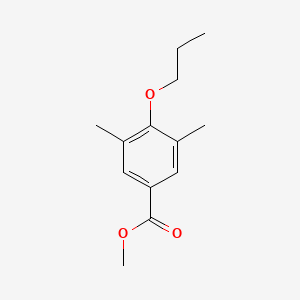


![tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351584.png)


